molecular formula C25H35N3O6S B1666020 Amprenavir CAS No. 161814-49-9

Amprenavir

Katalognummer: B1666020
CAS-Nummer: 161814-49-9
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: YMARZQAQMVYCKC-OEMFJLHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amprenavir is a protease inhibitor used to treat Human Immunodeficiency Virus (HIV) infection. It was originally marketed under the brand name Agenerase by GlaxoSmithKline. Approved by the Food and Drug Administration on April 15, 1999, this compound is known for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amprenavir is synthesized through a multi-step process involving the preparation of key intermediates. One of the critical steps involves the preparation of (3S)-hydroxytetrahydrofuran from L-malic acid. This intermediate is then coupled with L-phenylalanine to form the final product .

Industrial Production Methods: The industrial production of this compound involves efficient and economical methods to prepare the key intermediates. The process includes the use of stereoselective reactions to ensure the correct configuration of the final product. The synthetic route involving the attachment of an (S)-tetrahydrofuranyloxy carbonyl to L-phenylalanine is considered the most promising for large-scale production .

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Interactions

Amprenavir undergoes extensive metabolism primarily mediated by the hepatic cytochrome P-450 3A4 (CYP3A4) isozyme. Key metabolic characteristics include:

  • CYP3A4-mediated oxidation : this compound is metabolized into multiple oxidative derivatives, though specific metabolites remain uncharacterized in public literature .

  • Plasma protein binding : Approximately 90% of this compound binds to plasma proteins, predominantly α1-acid glycoprotein, influencing its bioavailability .

  • Half-life and elimination : The terminal-phase half-life is approximately 8 hours, with dose-dependent pharmacokinetics (e.g., non-linear increases in AUC) .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSource
C<sub>max</sub>Dose-dependent (1–2 hrs)
AUC<sub>0–∞</sub>*Non-linear dose response
t<sub>1/2</sub>8 hours
Protein Binding90%

Drug-Drug Interactions Affecting Metabolism

Coadministration with other protease inhibitors (PIs) or CYP3A4 modulators significantly alters this compound’s pharmacokinetics:

  • Ritonavir : Increases this compound AUC by 288% via CYP3A4 inhibition .

  • Nelfinavir : Raises AUC by 107% .

  • Efavirenz : Reduces AUC by 62% due to CYP3A4 induction .

Table 2: Impact of Coadministered Drugs on this compound AUC

Coadministered DrugAUC Change (%)MechanismSource
Ritonavir+288%CYP3A4 inhibition
Nelfinavir+107%CYP3A4 inhibition
Efavirenz-62%CYP3A4 induction

Synthetic Modifications and Reactivity Insights

Structural modifications of this compound have been explored to improve efficacy:

  • Sulfur substitution : Replacing the benzyl methylene group with sulfur abolished HIV protease inhibitory activity, highlighting the critical role of the original structure .

  • Synthesis challenges : Multistep synthetic routes were required for bioisosteres, but yielded compounds with reduced antiviral potency .

Stability and Degradation

While explicit degradation pathways are not detailed in available studies, this compound’s sensitivity to CYP3A4 suggests susceptibility to enzymatic degradation. Its solubility in phosphate-buffered saline (0.19 mg/mL at pH 6.8) further informs formulation stability considerations .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Safety

Amprenavir's pharmacokinetic profile has been well-documented. A study involving a double-blind, placebo-controlled trial found that this compound reaches maximum plasma concentration rapidly, typically within 1 to 2 hours post-administration. The study evaluated various dosages (150 mg to 1,200 mg) and established that this compound is rapidly absorbed and exhibits a favorable safety profile with minimal adverse effects reported among participants .

Key Pharmacokinetic Findings:

Dosage (mg)Time to Maximum Concentration (h)Side Effects
1501-2None
3001-2None
6001-2Mild rash
9001-2None
12001-2Asymptomatic elevation of serum lipase

Efficacy in Combination Therapies

This compound is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. A notable study assessed the combination of this compound with abacavir and efavirenz in patients with high viral loads despite prior protease inhibitor regimens. The results indicated that this combination was well-tolerated and led to significant reductions in viral load, showcasing this compound's effectiveness even in challenging cases .

Combination Therapy Outcomes:

Treatment RegimenViral Load Reduction (log10)Tolerability
This compound + Abacavir>1.5Well tolerated
This compound + Abacavir + Efavirenz>1.5Well tolerated

Effects on Oral Epithelium

Research has also explored the effects of this compound on gingival epithelium growth and differentiation. A study using organotypic cultures demonstrated that this compound significantly inhibited the growth of gingival keratinocytes in a dose-dependent manner. At higher concentrations (≥7.66 μg/ml), there was a complete loss of epithelial integrity, suggesting potential implications for oral health in HIV-positive patients undergoing treatment with this drug .

Gingival Epithelial Growth Study:

This compound Concentration (μg/ml)Growth Inhibition Observed
2Moderate
5Significant
7.66Complete loss
9Complete loss
12Complete loss

Drug Repositioning Potential

This compound's established safety profile and mechanism of action have prompted investigations into its potential for drug repositioning beyond HIV treatment. Computational methods have been employed to identify new therapeutic uses for existing drugs, including this compound. For instance, studies have indicated that existing protease inhibitors like this compound could be repurposed for treating other viral infections or even certain types of cancer due to their ability to inhibit specific proteases involved in disease progression .

Wirkmechanismus

Amprenavir is part of a class of drugs known as protease inhibitors. Similar compounds include indinavir, ritonavir, nelfinavir, and fosthis compound. Compared to these compounds, this compound is unique in its chemical structure and binding affinity to the HIV-1 protease enzyme. Fosthis compound, a prodrug of this compound, offers improved pharmacokinetic properties and reduced pill burden .

Vergleich Mit ähnlichen Verbindungen

Amprenavir gehört zu einer Klasse von Medikamenten, die als Proteaseinhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören Indinavir, Ritonavir, Nelfinavir und Fosthis compound. Im Vergleich zu diesen Verbindungen ist this compound in seiner chemischen Struktur und Bindungsaffinität zum HIV-1-Protease-Enzym einzigartig. Fosthis compound, ein Prodrug von this compound, bietet verbesserte pharmakokinetische Eigenschaften und eine geringere Pillenlast .

Liste ähnlicher Verbindungen:

Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einer wertvollen Verbindung bei der Behandlung von HIV-1-Infektionen und zu einem Gegenstand der laufenden wissenschaftlichen Forschung.

Biologische Aktivität

Amprenavir, a potent protease inhibitor developed for the treatment of HIV, has been extensively studied for its biological activity, pharmacokinetics, and therapeutic efficacy. This article delves into the compound's mechanisms of action, pharmacological properties, clinical studies, and safety profiles.

This compound inhibits the HIV-1 protease enzyme, which is crucial for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation. This inhibition leads to a decrease in viral load and an increase in CD4 cell counts in HIV-infected individuals.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Bioavailability : The bioavailability is approximately 60%, with food having minimal impact on absorption.
  • Distribution : Approximately 90% bound to plasma proteins, primarily alpha-1 acid glycoprotein (AAG).
  • Metabolism : Extensively metabolized by cytochrome P450 enzymes (CYP3A4), with hepatic impairment significantly affecting its clearance.
  • Elimination Half-Life : Approximately 8 hours, allowing for twice-daily dosing regimens.

Case Studies and Trials

  • Monotherapy vs. Combination Therapy
    In a study comparing this compound monotherapy to combination therapy with zidovudine and lamivudine, significant differences were noted:
    • Monotherapy resulted in an increase in HIV RNA levels in 15 out of 42 patients.
    • In contrast, only 1 out of 43 patients on combination therapy experienced a similar increase (p = 0.0001). The combination therapy led to a median decrease in HIV RNA of 2.04 log10 copies/mL after 24 weeks .
  • Pharmacokinetics in Different Populations
    A phase I trial evaluated this compound pharmacokinetics in subjects with varying degrees of liver impairment:
    • Subjects with severe cirrhosis showed significantly altered pharmacokinetics compared to healthy volunteers, necessitating dose adjustments for safety .
  • Safety and Tolerability
    In trials assessing safety profiles, this compound was generally well-tolerated:
    • Common adverse effects included mild rashes and transient elevations in serum lipase and amylase levels.
    • No significant drug-related toxicities were noted in patients receiving combination therapy with abacavir and efavirenz .

Pharmacodynamic Interactions

This compound's effectiveness can be influenced by its interactions with other medications:

  • Co-administration with efavirenz decreased the steady-state area under the curve (AUC) of this compound by approximately 24% .
  • The presence of AAG can reduce the drug's activity in vitro, complicating treatment strategies for patients with elevated AAG levels due to inflammatory states .

Data Tables

ParameterValue
AbsorptionRapid (1-2 hours)
Bioavailability~60%
Plasma Protein Binding~90% (AAG)
MetabolismCYP3A4
Elimination Half-Life~8 hours
Study TypeFindings
Monotherapy vs CombinationMonotherapy less effective
Liver Impairment StudyAltered pharmacokinetics
Safety ProfileGenerally well-tolerated

Eigenschaften

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARZQAQMVYCKC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046061
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

9.9X10-18 mm Hg @ 25 °C /Estimated/
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles., Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation., Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors., Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

161814-49-9
Record name Amprenavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161814-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprenavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161814499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPRENAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0W860XNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amprenavir
Reactant of Route 2
Amprenavir
Reactant of Route 3
Reactant of Route 3
Amprenavir
Reactant of Route 4
Reactant of Route 4
Amprenavir
Reactant of Route 5
Amprenavir
Reactant of Route 6
Amprenavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.